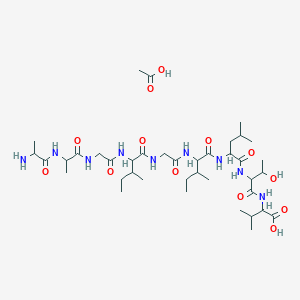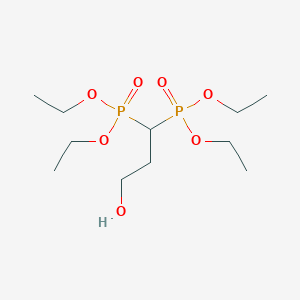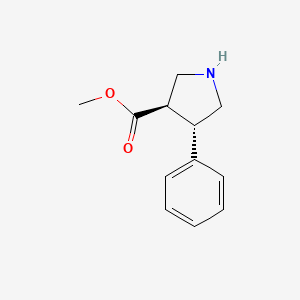![molecular formula C₂₃H₄₁N₂O₄P B1146281 Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide CAS No. 1333318-20-9](/img/structure/B1146281.png)
Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide, also known as CAPD, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CAPD is a novel compound that has been synthesized using various methods and has shown promising results in various research studies.
Mecanismo De Acción
The mechanism of action of Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways such as the NF-kB and MAPK pathways. Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide has also been shown to inhibit the activity of various enzymes such as MMP-9 and COX-2, which are involved in inflammation and tumor growth.
Efectos Bioquímicos Y Fisiológicos
Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide has also been shown to inhibit the growth and proliferation of various cancer cells. Additionally, Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide has been shown to increase bone density and reduce the risk of osteoporosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized and purified. Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide also exhibits low toxicity and has a high affinity for biological targets. However, one of the limitations of using Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide in lab experiments is its high cost of synthesis.
Direcciones Futuras
There are several future directions for research on Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide. One potential area of research is the development of new synthesis methods that are more cost-effective and efficient. Another area of research is the identification of new biological targets for Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide and the development of new applications for this compound. Additionally, further research is needed to fully understand the mechanism of action of Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide and its potential applications in the treatment of various diseases.
In conclusion, Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide is a novel compound that has shown promising results in various scientific research studies. It has a wide range of biological activities and potential applications in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide involves the reaction between N-(4-chlorobutyl)phthalimide and 4-(phosphonatomethyl)benzyl chloride in the presence of sodium hydride. The resulting product is then subjected to hydrolysis to obtain Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide. This method has been optimized to yield high purity and yield of Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide.
Aplicaciones Científicas De Investigación
Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-osteoporotic effects. Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28NO4P.2C6H13N/c1-2-3-4-5-6-7-8-9-17(19)18-16-12-10-15(11-13-16)14-23(20,21)22;2*7-6-4-2-1-3-5-6/h10-13H,2-9,14H2,1H3,(H,18,19)(H2,20,21,22);2*6H,1-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTZLZQTEJHZAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)CP(=O)([O-])[O-].C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H54N3O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
P-[[4-[(1-Oxodecyl)amino]phenyl]methyl]phosphonic Acid Cyclohexylamine Salt | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

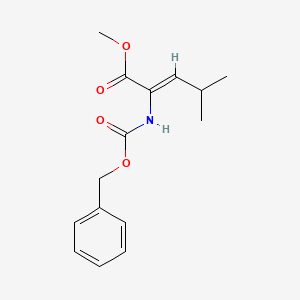
![D-[1-2H]Mannose](/img/structure/B1146200.png)
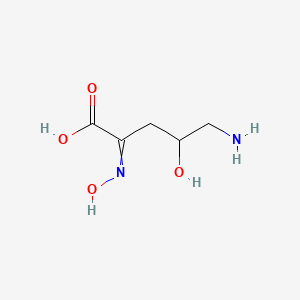

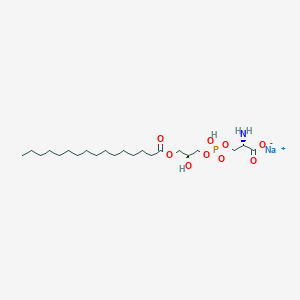
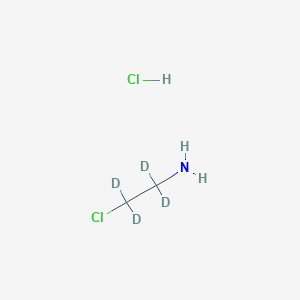
![(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1146208.png)
